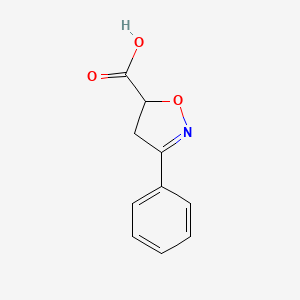

3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the reaction of aromatic aldehydes with nitroacetic esters to form intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives, which can then be converted to the desired isoxazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts such as copper(I) or ruthenium(II) in cycloaddition reactions is common, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazoles.

Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

Substitution: The phenyl group and carboxylic acid moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions include substituted isoxazoles, oxazoles, and other heterocyclic compounds with potential biological activities .

Scientific Research Applications

3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid

- 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

- 3-phenylisoxazole-4-carboxylic acid

Uniqueness

3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in medicinal chemistry and drug development .

Biological Activity

3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound exhibits a range of biochemical interactions that influence various cellular processes. Key properties include:

- Enzyme Interaction : This compound has been shown to interact with hydrolase enzymes, modulating their catalytic activity. Such interactions often involve binding to the active site of the enzyme, thereby affecting the hydrolysis of chemical bonds.

- Cell Signaling Modulation : It influences cell signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to alterations in gene expression and metabolic processes within cells.

2. Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

- Kinase Inhibition : The compound can inhibit specific kinases by binding to their ATP-binding sites, preventing essential phosphorylation events necessary for signal transduction.

- Gene Expression Regulation : It interacts with transcription factors, modulating their activity and influencing gene expression related to metabolic processes.

3. Therapeutic Applications

Research indicates that this compound may have therapeutic potential in various fields:

3.1 Anti-inflammatory Properties

Studies have identified this compound as a potential inhibitor of leukotriene biosynthesis, targeting 5-lipoxygenase-activating protein (FLAP). This inhibition could lead to the development of new anti-inflammatory agents .

3.2 Antimicrobial Activity

The compound has shown promise in exhibiting antibacterial and antifungal properties. For instance, derivatives of isoxazole compounds have been reported to possess a wide spectrum of biological properties including antimicrobial effects .

4.1 Structure-Activity Relationship Studies

A systematic study focused on the structure-activity relationship (SAR) of isoxazoline derivatives revealed that modifications at specific positions on the isoxazole ring significantly affect biological activity. For example, para-substitution on the phenyl group was found to enhance anti-tuberculosis activity compared to other substitutions .

4.2 Dosage Effects in Animal Models

Research has demonstrated that dosage plays a critical role in the biological effects of this compound. Low doses may enhance certain biochemical pathways without significant toxicity, while high doses can lead to adverse effects such as oxidative stress.

5. Summary Table of Biological Activities

6. Conclusion

The biological activity of this compound is multifaceted, with significant implications for therapeutic development in anti-inflammatory and antimicrobial domains. Ongoing research into its molecular mechanisms and structure-activity relationships will further elucidate its potential applications in medicine.

Properties

IUPAC Name |

3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFSZQCZMWZMKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.